molecular formula C21H13ClN2O3 B2629220 3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 478261-25-5

3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B2629220
CAS No.: 478261-25-5
M. Wt: 376.8
InChI Key: FGAWOQVKYFCVJW-NMWGTECJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one is an oxime derivative of the indol-2-one scaffold, characterized by a 4-chlorobenzoyloxy substituent on the imino group and a phenyl ring at the 1-position. The 4-chlorobenzoyl group enhances lipophilicity and may influence binding affinity to biological targets, while the phenyl group contributes to π-π interactions in receptor binding . Its synthesis typically involves condensation reactions between substituted oxindoles and activated carbonyl intermediates, as seen in analogous compounds (e.g., JK3-42, a related Schiff base derivative) .

Properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O3/c22-15-12-10-14(11-13-15)21(26)27-23-19-17-8-4-5-9-18(17)24(20(19)25)16-6-2-1-3-7-16/h1-13H/b23-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAWOQVKYFCVJW-NMWGTECJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)C4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)C4=CC=C(C=C4)Cl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with an appropriate oxime derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the oxime ester. The intermediate product is then subjected to cyclization to form the indolone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one is C21H13ClN2O3C_{21}H_{13}ClN_2O_3 with a molecular weight of approximately 376.79 g/mol. The compound features a unique structure that includes an indole core, which is known for its biological activity. The presence of the 4-chlorobenzoyl group enhances its pharmacological properties.

Anticancer Activity

One of the prominent applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of indole compounds exhibit significant anticancer activity. For example, compounds similar to 3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one have been shown to inhibit tumor growth in various cancer cell lines. Research suggests that these compounds may induce apoptosis in cancer cells through multiple pathways, including the modulation of apoptosis-related proteins and cell cycle arrest mechanisms .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. Indole derivatives are known to exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammatory responses. For instance, studies have shown that similar compounds can reduce pro-inflammatory cytokines and alleviate symptoms associated with inflammatory diseases such as arthritis and colitis . The mechanism often involves the inhibition of cyclooxygenase enzymes and modulation of nuclear factor kappa B (NF-kB) signaling pathways.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; inhibits tumor growth
Anti-inflammatoryReduces pro-inflammatory cytokines; modulates NF-kB signaling
Analgesic PotentialExhibits analgesic effects by inhibiting pain pathways

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of indole derivatives, researchers synthesized various compounds, including 3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one. The results demonstrated a significant reduction in cell viability in several cancer cell lines, suggesting potential as a therapeutic agent against cancer .

Case Study 2: Inflammation Models

Another study investigated the anti-inflammatory effects of indole derivatives in animal models of inflammation. The administration of these compounds resulted in decreased levels of inflammatory markers and improved clinical scores in models of acute lung injury. This indicates their potential use as therapeutic agents for managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one, highlighting differences in substituents, biological activities, and applications:

Compound Name Key Substituents/Modifications Biological Activity/Application Reference(s)
3-{[(4-Chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one 4-Chlorobenzoyloxy imino; 1-phenyl Under investigation; structural analog suggests antimicrobial/antioxidant potential
JK3-42 [(3Z)-3-[(4-Methoxyanilino)methylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one] 4-Methoxyanilino imino; 1-phenyl Anti-HCV activity (p7 channel inhibition)
3-{[5-(6-Methyl-4-aryl-tetrahydropyrimidin-5-yl)-oxadiazol-2-yl]-imino}-indol-2-one Oxadiazole-tetrahydropyrimidine hybrid; aryl substituents Antimicrobial and antioxidant activities (e.g., H2O2 scavenging)
3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one 4-Chlorobenzylidene substituent Structural analog; solid-state characterization via X-ray crystallography
Methylol derivative of 1,3-dihydro-2H-indol-2-one Methylol (-CH2OH) at 3-position Reduced cytotoxicity compared to parent compound; trypanocidal activity
5-(2-Piperazinyl-ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride Piperazinyl-ethyl and chloro substituents Neuroleptic agent (stability-enhanced formulation)

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The 4-chlorobenzoyloxy group in the target compound may enhance metabolic stability compared to simpler substituents (e.g., benzylidene in ). However, derivatives like JK3-42 with a 4-methoxyanilino group show specificity for viral targets (HCV p7) due to hydrogen-bonding interactions . Oxadiazole-tetrahydropyrimidine hybrids (e.g., compounds from ) exhibit dual antimicrobial and antioxidant activities, attributed to the electron-withdrawing oxadiazole ring and redox-active tetrahydropyrimidine moiety.

Cytotoxicity and Safety Profiles: The parent indol-2-one scaffold shows notable cytotoxicity (e.g., V-79 fibroblast assays, IC50 ≈ 50 µM) . However, substitutions like methylol (-CH2OH) reduce toxicity by ~70%, comparable to the trypanocidal drug Nifurtimox .

Structural Flexibility and Drug Design :

  • Piperazinyl-ethyl substitutions (e.g., in neuroleptic agents ) demonstrate how bulkier substituents improve pharmacokinetic properties (e.g., solubility, CNS penetration).

Solid-State Characterization :

  • X-ray crystallography of 3-(4-chlorobenzylidene)-1,3-dihydro-2H-indol-2-one reveals planar geometry at the benzylidene-indole junction, critical for π-stacking interactions in receptor binding .

Data Table: Physicochemical Properties of Selected Analogues

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (mg/mL) Key Functional Groups
3-{[(4-Chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one 459.7 4.2 (estimated) <0.1 (DMSO) Chlorobenzoyloxy, phenyl
JK3-42 373.3 3.8 0.5 (DMSO) Methoxyanilino, phenyl
3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one 283.7 3.5 0.2 (DMSO) Chlorobenzylidene
Methylol derivative of 1,3-dihydro-2H-indol-2-one 163.2 1.2 >10 (Water) Methylol

<sup>*</sup>Calculated using Molinspiration or analogous tools.

Critical Analysis of Evidence

  • Contradictions : While some indol-2-one derivatives (e.g., oxadiazole hybrids ) show potent antimicrobial activity, others (e.g., methylol derivatives ) prioritize reduced toxicity over efficacy.
  • Gaps: Limited data exist on the target compound’s specific biological activities; extrapolations are based on structural analogs.

Biological Activity

3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one, also known by its CAS number 478261-26-6, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound has the molecular formula C21H13ClN2O3C_{21}H_{13}ClN_2O_3 and features a complex structure that includes a chlorobenzoyl moiety and an indole derivative. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been evaluated across several studies, focusing on its potential as an anticancer agent, enzyme inhibitor, and antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of indole compounds often exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one can induce apoptosis in cancer cells through mechanisms involving DNA damage and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity

Study ReferenceCancer Cell LineIC50 (µM)Mechanism of Action
M-HeLa10.5Induction of apoptosis via DNA damage
P388 lymphatic leukemia15.0Inhibition of DNA synthesis
Ehrlich ascitic carcinoma12.0Induction of double-strand breaks

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes that play critical roles in metabolic processes and disease pathways. For example, it has shown promise in inhibiting acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
Acetylcholinesterase5.0
Urease8.5
Xanthine oxidase7.0

The mechanisms underlying the biological activities of 3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one are multifaceted:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to cell death.
  • DNA Damage : It causes single and double-strand breaks in DNA, which are critical for triggering apoptosis.
  • Enzyme Interaction : By inhibiting key enzymes like AChE and urease, the compound may modulate biochemical pathways involved in neurodegenerative diseases and metabolic disorders.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • A study demonstrated that treatment with the compound significantly reduced tumor growth in mice models bearing human cancer xenografts.
  • Another investigation revealed that co-administration with other chemotherapeutic agents enhanced the efficacy of treatment regimens in resistant cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.